

a detailed explanation of Contezolid's chemical structure

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An In-depth Technical Guide to the Chemical Structure of Contezolid

Introduction

Contezolid is a next-generation oxazolidinone antibiotic engineered for potent activity against a wide spectrum of multidrug-resistant Gram-positive bacteria. As a member of the oxazolidinone class, its core mechanism involves the inhibition of bacterial protein synthesis, a critical pathway for bacterial survival and proliferation.[1] Developed as a successor to linezolid, the first clinically approved oxazolidinone, Contezolid's chemical architecture has been meticulously optimized to enhance its efficacy, expand its activity against resistant strains, and, most notably, improve its safety profile by mitigating the risks of myelosuppression and monoamine oxidase (MAO) inhibition associated with earlier compounds in this class.[2]

This guide provides a detailed exploration of **Contezolid**'s chemical structure, its structure-activity relationships (SAR), mechanism of action, and key physicochemical properties. It is intended for researchers, medicinal chemists, and drug development professionals engaged in the field of antibacterial agent discovery and development.

Core Chemical Structure and Nomenclature

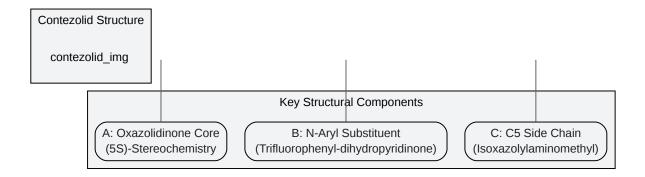
Contezolid's systematic IUPAC name is (5S)-5-[(1,2-oxazol-3-ylamino)methyl]-3-[2,3,5-trifluoro-4-(4-oxo-2,3-dihydropyridin-1-yl)phenyl]-1,3-oxazolidin-2-one.[3] Its structure is built upon a central oxazolidin-2-one core, which is the defining feature of this antibiotic class.



The molecule can be deconstructed into three primary components, each contributing critically to its biological function and pharmacological profile:

- A: The Oxazolidinone Core with (5S)-Stereochemistry: This five-membered heterocyclic ring
 is essential for binding to the bacterial ribosome. The specific (S)-configuration at the C5
 position is crucial for antibacterial activity, ensuring the correct orientation of the side chain
 for optimal interaction with the ribosomal target.[4]
- B: The N-Aryl Substituent: Attached to the nitrogen atom at the 3-position of the oxazolidinone ring is a complex aromatic system: a 2,3,5-trifluoro-4-(4-oxo-2,3-dihydropyridin-1-yl)phenyl group. This moiety is a key innovation over previous oxazolidinones. The three fluorine atoms induce a non-coplanar relationship between the phenyl ring and the oxazolidinone ring, a structural feature linked to its improved safety profile.[4] The replacement of linezolid's morpholine group with a dihydropyridinone ring further contributes to reducing MAO inhibition.
- C: The C5 Side Chain: Extending from the stereocenter at the 5-position is an isoxazol-3-ylaminomethyl side chain. This functional group plays a vital role in the molecule's potent antibacterial activity and its ability to circumvent certain common resistance mechanisms that can affect other protein synthesis inhibitors.[4]

Below is a diagram illustrating the key chemical components of the **Contezolid** molecule.



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Caption: Key functional components of the Contezolid molecule.

Physicochemical and Pharmacokinetic Properties

A summary of key identifiers and properties for **Contezolid** is presented in the table below. These data are fundamental for its characterization and formulation development.

Property	Value	Reference(s)
IUPAC Name	(5S)-5-[(1,2-oxazol-3-ylamino)methyl]-3-[2,3,5-trifluoro-4-(4-oxo-2,3-dihydropyridin-1-yl)phenyl]-1,3-oxazolidin-2-one	[3]
Molecular Formula	C18H15F3N4O4	[3]
Molar Mass	408.33 g/mol	[3]
CAS Number	1112968-42-9	[3]
Appearance	Solid	-
Primary Metabolism	Oxidative ring opening of the 2,3-dihydropyridin-4-one moiety	[5]
Route of Elimination	Primarily renal (urine), with a smaller fraction in feces	[5]
Oral Bioavailability	Rapidly absorbed, with peak plasma concentrations at ~2 hours post-dose	[5]

Note: Detailed crystallographic data such as specific bond lengths and angles for **Contezolid** are not widely available in the public domain literature.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Foundational & Exploratory



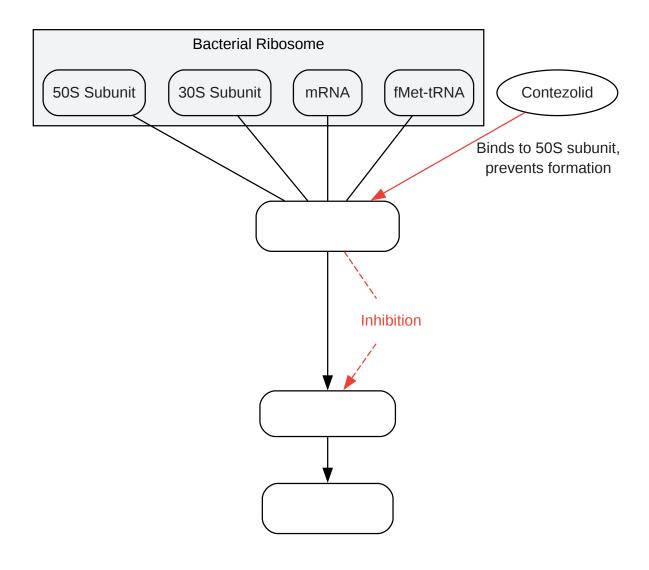


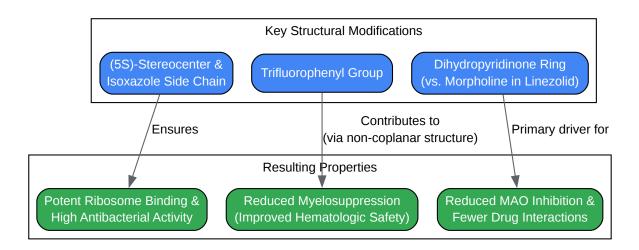
Contezolid exerts its bacteriostatic (and in some cases, bactericidal) effect by targeting a highly conserved process in bacteria: protein synthesis. Its mechanism of action is consistent with other oxazolidinones but with high potency.

- Binding to the 50S Ribosomal Subunit: The primary target of **Contezolid** is the bacterial ribosome. It specifically binds to the 50S subunit, which is the larger of the two ribosomal subunits.
- Interaction with 23S rRNA: The binding site is located at the peptidyl transferase center (PTC) of the 23S ribosomal RNA (rRNA), a critical component of the 50S subunit.[6] The isoxazole side chain is believed to enhance this binding by fitting into a hydrophobic pocket within the PTC.[4]
- Inhibition of the Initiation Complex: By occupying this site, **Contezolid** physically obstructs the formation of the functional 70S initiation complex. This complex, which consists of the 30S and 50S subunits, mRNA, and initiator tRNA (fMet-tRNA), is the essential starting point for the translation of proteins.
- Cessation of Protein Synthesis: The prevention of initiation complex assembly effectively
 halts the production of all essential bacterial proteins, leading to the cessation of growth and
 replication.

The following diagram illustrates the inhibitory action of **Contezolid** on the bacterial ribosome.









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